molecular formula C4H4O4 B11770854 (s)-5-Methyl-1,3-dioxolane-2,4-dione CAS No. 5997-42-2

(s)-5-Methyl-1,3-dioxolane-2,4-dione

Cat. No.: B11770854
CAS No.: 5997-42-2
M. Wt: 116.07 g/mol
InChI Key: JLXQJNCZXSYXAK-REOHCLBHSA-N
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Description

(s)-5-Methyl-1,3-dioxolane-2,4-dione is an organic compound that belongs to the class of dioxolane derivatives This compound is characterized by a five-membered ring structure containing two oxygen atoms and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-Methyl-1,3-dioxolane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl glyoxal with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.

    Substitution: The methyl group and the oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(s)-5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (s)-5-Methyl-1,3-dioxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,3-dioxane-2,4-dione: Similar in structure but with a different ring size.

    5-Methyl-1,3-dioxolane-2,4-dione: A stereoisomer with different spatial arrangement.

    1,3-Dioxolane-2,4-dione: Lacks the methyl group, leading to different reactivity and properties.

Uniqueness

(s)-5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific stereochemistry and the presence of the methyl group, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

5997-42-2

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

(5S)-5-methyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3/t2-/m0/s1

InChI Key

JLXQJNCZXSYXAK-REOHCLBHSA-N

Isomeric SMILES

C[C@H]1C(=O)OC(=O)O1

Canonical SMILES

CC1C(=O)OC(=O)O1

Origin of Product

United States

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